molecular formula C25H22FN5O5S B2854241 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-72-2

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2854241
CAS No.: 868678-72-2
M. Wt: 523.54
InChI Key: ABMBPBVIFXRTNP-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN5O5S and its molecular weight is 523.54. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

Researchers synthesized novel p-hydroxycinnamic acid amides, including derivatives structurally related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, to investigate their interactions with bovine serum albumin (BSA). This study aimed to understand the binding characteristics and conformational changes in BSA upon interaction with these compounds. It provided insights into the molecular interactions and potential biomedical applications of these compounds, especially in understanding protein-ligand interactions (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).

Synthesis and Antimicrobial Activity

Another research focus has been the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, showcasing the compound's role in developing antimicrobial agents. These compounds were synthesized and their antimicrobial activities studied, highlighting the potential of such derivatives in antimicrobial applications (V. L. Gein, O. V. Bobrovskaya, E. Mashkina, V. Novikova, R. Makhmudov, A. Yankin, S. Danilov, E. A. Hvolis, V. D. Belonogova, & D. K. Gulyaev, 2020).

Synthesis and Biological Activity

The compound's derivatives have been synthesized to explore their biological activities, including analgesic and anti-inflammatory properties. This research sheds light on the chemical modifications that influence the biological activities of these compounds, providing a basis for the development of new therapeutic agents (V. L. Gein, O. V. Bobrovskaya, M. Dmitriev, R. Makhmudov, & V. D. Belonogova, 2018).

Preparation and Characterization of New Polyimides

The synthesis of new polyimides derived from diamines containing sulfone and oxyethylene units, utilizing monomers such as this compound, has been explored. This research focuses on developing new materials with potential applications in the polymer industry, highlighting the versatility of such compounds in materials science (D. Liaw, Been-Yang Liaw, & Kuo-Liang Su, 1999).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O5S/c1-16-14-17(2)28-25(27-16)30-37(34,35)21-11-9-20(10-12-21)29-23(32)22-4-3-13-31(24(22)33)36-15-18-5-7-19(26)8-6-18/h3-14H,15H2,1-2H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMBPBVIFXRTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.